molecular formula C13H26N4O4S2 B4454409 1,4-Bis(pyrrolidin-1-ylsulfonyl)-1,4-diazepane

1,4-Bis(pyrrolidin-1-ylsulfonyl)-1,4-diazepane

Cat. No.: B4454409
M. Wt: 366.5 g/mol
InChI Key: IUNICNWUDPQDML-UHFFFAOYSA-N
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Description

1,4-Bis(pyrrolidin-1-ylsulfonyl)-1,4-diazepane is a synthetic organic compound characterized by the presence of two pyrrolidine sulfonyl groups attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(pyrrolidin-1-ylsulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with pyrrolidine sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(pyrrolidin-1-ylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to sulfonic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the parent diazepane.

    Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: 1,4-diazepane.

    Substitution: Various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(pyrrolidin-1-ylsulfonyl)-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(pyrrolidin-1-ylsulfonyl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl groups can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(pyrrolidin-1-ylsulfonyl)benzene: Similar structure but with a benzene ring instead of a diazepane ring.

    1,4-Bis(morpholin-1-ylsulfonyl)-1,4-diazepane: Similar structure but with morpholine groups instead of pyrrolidine groups.

Uniqueness

1,4-Bis(pyrrolidin-1-ylsulfonyl)-1,4-diazepane is unique due to the presence of both pyrrolidine sulfonyl groups and a diazepane ring, which confer distinct chemical and biological properties. This combination can result in enhanced stability, solubility, and bioactivity compared to similar compounds .

Properties

IUPAC Name

1,4-bis(pyrrolidin-1-ylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O4S2/c18-22(19,14-6-1-2-7-14)16-10-5-11-17(13-12-16)23(20,21)15-8-3-4-9-15/h1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNICNWUDPQDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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